molecular formula C10H11F2NO B1388795 3-(2,5-Difluorophenoxy)pyrrolidine CAS No. 946715-62-4

3-(2,5-Difluorophenoxy)pyrrolidine

Cat. No. B1388795
M. Wt: 199.2 g/mol
InChI Key: BTFKOELFYDTFLJ-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenoxy)pyrrolidine is a chemical compound with the molecular formula C10H11F2NO . It has a molecular weight of 199.20 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 3-(2,5-Difluorophenoxy)pyrrolidine, involves various strategies. One common approach is the ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process, as different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .


Molecular Structure Analysis

The molecular structure of 3-(2,5-Difluorophenoxy)pyrrolidine consists of a five-membered pyrrolidine ring attached to a difluorophenoxy group . The presence of fluorine atoms and the pyrrolidine ring contribute to the unique properties of this compound .

Safety And Hazards

The safety data sheet for pyrrolidine indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled . It is recommended to use this compound only for research purposes and not for diagnostic or therapeutic use .

properties

IUPAC Name

3-(2,5-difluorophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFKOELFYDTFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663065
Record name 3-(2,5-Difluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Difluorophenoxy)pyrrolidine

CAS RN

946715-62-4
Record name 3-(2,5-Difluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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